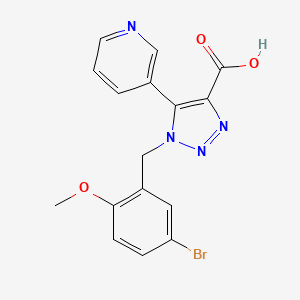
1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a bromo-methoxybenzyl group, a pyridinyl group, and a triazole-carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several different functional groups. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxylic acid group could potentially make the compound acidic .Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Drug Discovery
This compound's derivatives have been synthesized and evaluated for their potential in drug discovery, particularly focusing on anticancer, antifungal, and antibacterial properties. For example, derivatives of similar triazole compounds have shown significant anticancer activity against a variety of cancer cell lines, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers at a specific dose, indicating their potential as broad-spectrum anticancer agents (Bekircan et al., 2008). Additionally, triazole derivatives starting from isonicotinic acid hydrazide have been synthesized and found to exhibit good to moderate antimicrobial activity, further highlighting the compound's relevance in developing new antimicrobial agents (Bayrak et al., 2009).
Antioxidant and Enzyme Inhibition Activities
Novel bromophenols, including derivatives of this compound, have been synthesized and demonstrated powerful antioxidant activities, comparable to standard antioxidants like α-tocopherol and trolox. These studies also revealed their potential as enzyme inhibitors, particularly against cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could have implications for treating neurodegenerative diseases (Rezai et al., 2018).
Potential in Photodynamic Therapy
The compound and its derivatives have been explored for their photophysical and photochemical properties, making them suitable for photocatalytic applications and potentially as photosensitizers in photodynamic therapy. This application is particularly relevant for cancer treatment, where the compound's ability to generate singlet oxygen and exhibit fluorescence upon light activation can be utilized to target and destroy cancer cells while sparing healthy tissue (Öncül et al., 2021).
Synthesis Techniques and Methodologies
Innovative synthesis techniques and methodologies have been developed to produce derivatives of this compound, demonstrating its versatility and the potential for creating a wide range of structurally diverse and biologically active molecules. These methods include ruthenium-catalyzed cycloaddition for the preparation of triazole-containing dipeptides and the synthesis of potent β-lactamase inhibitors, indicating its significant role in advancing synthetic chemistry and drug development efforts (Ferrini et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O3/c1-24-13-5-4-12(17)7-11(13)9-21-15(10-3-2-6-18-8-10)14(16(22)23)19-20-21/h2-8H,9H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKRQTSWKZIMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



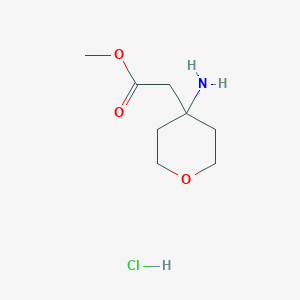
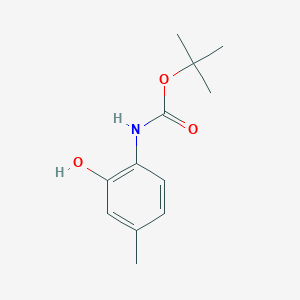
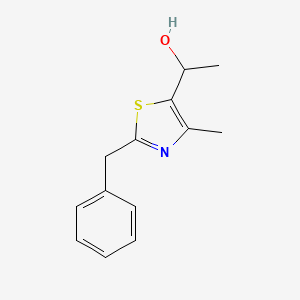
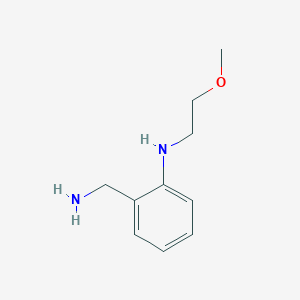
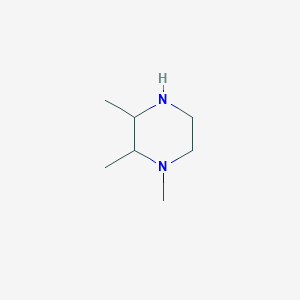
![3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1523433.png)
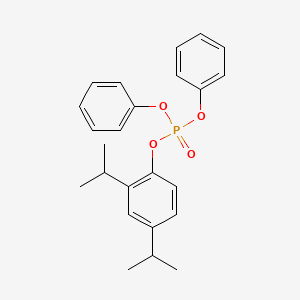
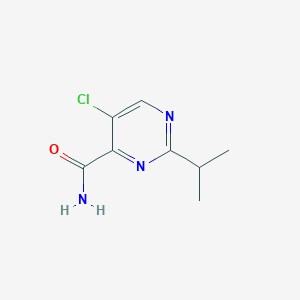
![5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile](/img/structure/B1523436.png)
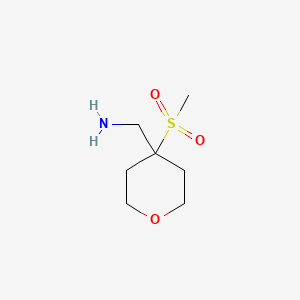
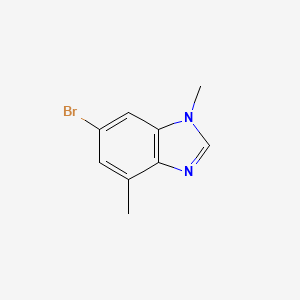
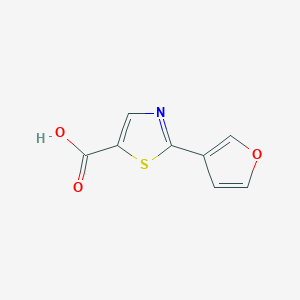
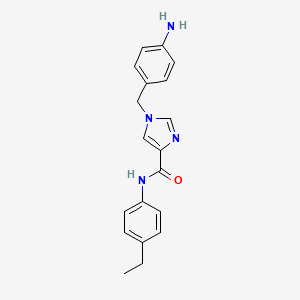
![Ethyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B1523443.png)